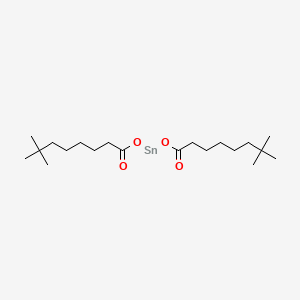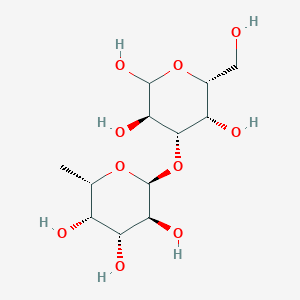
Cyclopentanecarboxaldehyde, 1-cyclohexylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylamino)cyclopentane-1-carbaldehyde is an organic compound that features a cyclohexylamino group attached to a cyclopentane ring, which is further substituted with a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane-1-carbaldehyde with cyclohexylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the imine intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
On an industrial scale, the production of 1-(Cyclohexylamino)cyclopentane-1-carbaldehyde may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclohexylamino)cyclopentane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or other amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentane-1-carboxylic acid.
Reduction: 1-(Cyclohexylamino)cyclopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexylamino)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Cyclohexylamino)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the cyclohexylamino group may interact with hydrophobic pockets in target molecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1-carbaldehyde: Lacks the cyclohexylamino group, making it less versatile in certain reactions.
Cyclohexylamine: Lacks the cyclopentane ring and aldehyde group, limiting its applications in synthesis.
Cyclopentanol: Lacks both the cyclohexylamino and aldehyde groups, making it less reactive in certain contexts.
Uniqueness
1-(Cyclohexylamino)cyclopentane-1-carbaldehyde is unique due to the presence of both the cyclohexylamino and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
1-(cyclohexylamino)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H21NO/c14-10-12(8-4-5-9-12)13-11-6-2-1-3-7-11/h10-11,13H,1-9H2 |
InChI-Schlüssel |
XZXFXSUJILMJOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2(CCCC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)


![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)

![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)

![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)



